molecular formula C16H18ClNO B8426446 4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine CAS No. 175140-35-9

4-Chloro-2,5-dimethyl-6-(2,4,6-trimethyl-phenoxy)pyridine

Cat. No. B8426446
Key on ui cas rn: 175140-35-9
M. Wt: 275.77 g/mol
InChI Key: VCWZKGKDTSYFIG-UHFFFAOYSA-N
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Patent
US06316631B1

Procedure details

To a 2 liter flask equipped with a mechanical stirrer, a reflux condenser and a nitrogen inlet was charged 250 ml of pyridine. The flask was cooled in an ice bath and charged with 42.5 g (0.312 mmol) of 2,4,6-trimethylphenol and 35.1 g (0.313 mol) of potassium t-butoxide. The flask was warmed to room temperature and charged with 50.0 g (0.284 mol) of 2,4-dichloro-3,6-dimethylpyridine and 13.5 g (0.071 mol) of copper (I) iodide. The reaction mixture was heated to reflux for two hours and then cooled to 0° C. The reaction was diluted with 500 ml of hexanes, then mixed with 1000 ml of saturated ammonium chloride (NH4Cl). After warming to room temperature, the mixture was stirred overnight. The layers were separated and the organic layer was washed with 3×125 ml of 1M ammonium hydroxide (NH4OH), 2×250 ml of 3N sodium hydroxide (NaOH), 1×250 ml of 1N hydrochloric acid (HCl) and 1×250 ml of water. After drying over sodium sulfate (Na2SO4), the solids were removed by filtration and washed with hexane. The filtrate was concentrated under vacuum to a brown oil. The residue was mixed with 250 ml methanol and stirred overnight. The resulting slurry was filtered under vacuum. The off-white solids were washed with methanol then dried to obtain 31.6 g (40.4%) of the title compound.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
13.5 g
Type
catalyst
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
40.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].CC(C)([O-])C.[K+].Cl[C:18]1[C:23]([CH3:24])=[C:22]([Cl:25])[CH:21]=[C:20]([CH3:26])[N:19]=1.[Cl-].[NH4+]>[Cu]I.N1C=CC=CC=1>[Cl:25][C:22]1[CH:21]=[C:20]([CH3:26])[N:19]=[C:18]([O:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=2[CH3:1])[C:23]=1[CH3:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Name
Quantity
35.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C)Cl)C
Name
copper (I) iodide
Quantity
13.5 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
hexanes
Quantity
500 mL
Type
solvent
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter flask equipped with a mechanical stirrer, a reflux condenser and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 3×125 ml of 1M ammonium hydroxide (NH4OH), 2×250 ml of 3N sodium hydroxide (NaOH), 1×250 ml of 1N hydrochloric acid (HCl) and 1×250 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
WASH
Type
WASH
Details
washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to a brown oil
ADDITION
Type
ADDITION
Details
The residue was mixed with 250 ml methanol
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered under vacuum
WASH
Type
WASH
Details
The off-white solids were washed with methanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=NC(=C1)C)OC1=C(C=C(C=C1C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 40.4%
YIELD: CALCULATEDPERCENTYIELD 36726.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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